molecular formula C15H15N5O4S B213913 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B213913
M. Wt: 361.4 g/mol
InChI Key: YEFPLTMDIGOEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BAY 41-2272 has been found to have various biochemical and physiological effects that make it a promising candidate for treating a range of diseases.

Mechanism of Action

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This increase in cGMP levels causes vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 has been found to have various biochemical and physiological effects. It has been shown to increase cGMP levels, leading to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. Additionally, it has been found to have anti-fibrotic effects, making it a potential treatment for fibrotic diseases such as idiopathic pulmonary fibrosis.

Advantages and Limitations for Lab Experiments

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 has several advantages in lab experiments. It has been found to be stable under various conditions, making it easy to handle and store. Additionally, it has been shown to be effective at low concentrations, reducing the amount of compound needed for experiments. However, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 has some limitations, including its relatively short half-life and potential for off-target effects.

Future Directions

There are several potential future directions for N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 research. One direction is to further investigate its anti-fibrotic effects and potential as a treatment for fibrotic diseases. Another direction is to explore its potential as a treatment for other inflammatory diseases, such as Crohn's disease and psoriasis. Additionally, there is potential for N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 to be used in combination with other therapeutic agents to enhance its effects.

Synthesis Methods

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 can be synthesized through a multi-step process involving the reaction of various chemicals such as 6-chloro-1,3-benzothiazole-2-amine, 1,5-dimethyl-3-oxo-1,2,4-triazole, and ethyl 4-amino-3-methyl-5-nitropyrazole-1-carboxylate. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been found to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H15N5O4S/c1-4-24-9-5-6-10-11(7-9)25-15(16-10)17-14(21)12-13(20(22)23)8(2)19(3)18-12/h5-7H,4H2,1-3H3,(H,16,17,21)

InChI Key

YEFPLTMDIGOEQA-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=C3[N+](=O)[O-])C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=C3[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.